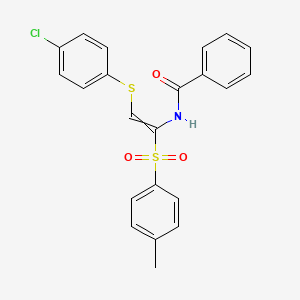
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenyl sulfide to introduce the chloro group. This is followed by the sulfonylation of toluene to form the toluenesulfonyl intermediate. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infections.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-(4-Chloro-phenylsulfanyl)-1-(methylsulfonyl)-vinyl)-benzamide
- N-(2-(4-Bromo-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide
- N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-acetamide
Uniqueness
N-(2-(4-Chloro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-vinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
145317-34-6 |
|---|---|
分子式 |
C22H18ClNO3S2 |
分子量 |
444.0 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C22H18ClNO3S2/c1-16-7-13-20(14-8-16)29(26,27)21(15-28-19-11-9-18(23)10-12-19)24-22(25)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,25) |
InChI 键 |
BMSFQZRYEJLKFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)

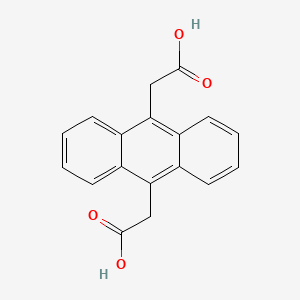

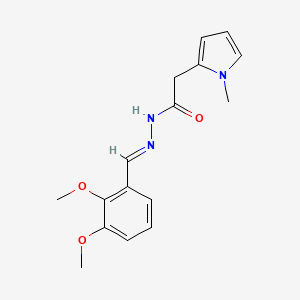
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
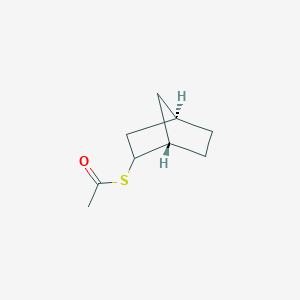
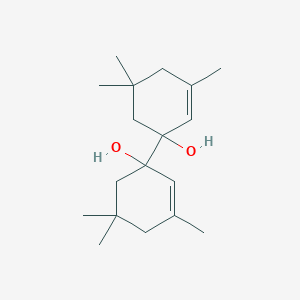
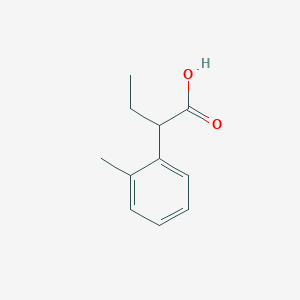
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)
